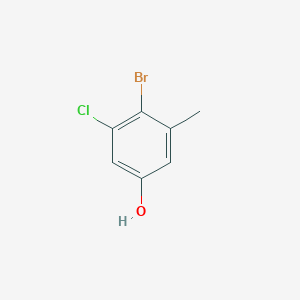

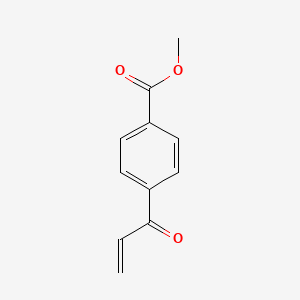

Benzyl 5-bromopyridine-2-carboxylate

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

1. Crystal Structure Analysis

The compound's application in crystal structure analysis is highlighted by its interaction with benzoic acid molecules. This interaction via hydrogen bonds forms a two-dimensional network, which is a crucial aspect in understanding molecular arrangements in crystallography (Hemamalini & Fun, 2010).

2. Electrocatalytic Carboxylation

Benzyl 5-bromopyridine-2-carboxylate plays a role in the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2. This process, involving ionic liquids, is significant in synthesizing aminonicotinic acid, demonstrating the compound's utility in organic synthesis and green chemistry (Feng, Huang, Liu, & Wang, 2010).

3. Palladium-Catalyzed Carbonylative Coupling

In palladium-catalyzed carbonylative coupling reactions, Benzyl 5-bromopyridine-2-carboxylate is utilized to prepare benzoylpyridine derivatives. This application is crucial in the synthesis of complex organic molecules and pharmaceutical intermediates (Couve‐Bonnaire, Carpentier, Mortreux, & Castanet, 2003).

4. Synthesis of Dopamine and Serotonin Receptors Antagonists

This compound is used in synthesizing potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonists, highlighting its significance in the development of neuropharmacological agents (Hirokawa, Horikawa, & Kato, 2000).

5. In Situ Palladium/N-Heterocyclic Carbene Complex Catalysis

The compound is also involved in carbonylative Suzuki cross-coupling reactions to prepare arylpyridine ketones. This application is crucial for synthesizing complex molecules and studying their antimicrobial activities (Boubakri, Al-ayed, Mansour, Harrath, Al-Tamimi, Özdemir, Yasar, & Hamdi, 2019).

6. Synthesis of Pyrido[3,4-d]pyrimidine Analog

Benzyl 5-bromopyridine-2-carboxylate is a precursor in the multistep synthesis of pyrido[3,4-d]pyrimidine analog, which is relevant in medicinal chemistry and the development of potential therapeutic agents (And & Mckee, 1979).

7. Alpha-Pyridylation of Chiral Amines

Its application extends to the alpha-pyridylation of chiral amines, demonstrating its role in creating stereospecific and regiospecific compounds, which is significant in the field of stereochemistry (Clayden & Hennecke, 2008).

8. Synthesis of Carboxylate Derivatives

The synthesis of various oligopyridines possessing a carboxylate and at least one bromomethyl group is reported, indicating the compound's role in the synthesis of complex organic structures (Bedel, Ulrich, Picard, & Tisnés, 2002).

Safety and Hazards

Wirkmechanismus

Target of Action

Benzyl 5-bromopyridine-2-carboxylate is a type of organoboron reagent . The primary targets of this compound are the carbon atoms in organic molecules that participate in carbon-carbon bond forming reactions . These reactions are typically catalyzed by transition metals .

Mode of Action

The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This process involves two key steps: oxidative addition and transmetalation . In oxidative addition, the transition metal catalyst donates electrons to form a new bond with the target carbon atom . In transmetalation, the organoboron group is transferred from boron to the transition metal .

Biochemical Pathways

The SM cross-coupling reaction is a key biochemical pathway affected by Benzyl 5-bromopyridine-2-carboxylate . This reaction enables the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the synthesis of a wide range of organic compounds .

Pharmacokinetics

Organoboron compounds are generally known for their stability, ease of preparation, and environmental benignity . These properties can potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The primary result of the action of Benzyl 5-bromopyridine-2-carboxylate is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds . On a molecular and cellular level, this can potentially lead to significant changes, depending on the specific context and the other compounds involved in the reactions.

Action Environment

The action, efficacy, and stability of Benzyl 5-bromopyridine-2-carboxylate can be influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at room temperature , which can help maintain its stability. Furthermore, the SM cross-coupling reaction conditions, which are exceptionally mild and functional group tolerant , can also influence the compound’s action and efficacy.

Eigenschaften

IUPAC Name |

benzyl 5-bromopyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO2/c14-11-6-7-12(15-8-11)13(16)17-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUNVLSDTJFUYNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=NC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 5-bromopyridine-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![trans-hexahydro-1H-cyclopenta[c]furan-5-one](/img/structure/B3112037.png)

![[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol](/img/structure/B3112064.png)

![(1R,2R,4S)-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B3112111.png)